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Compound of Interest

Compound Name: Gallic aldehyde

Cat. No.: B028275

Introduction

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has
garnered significant interest in the scientific community, particularly in the fields of medicinal
chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties
make it a promising candidate for further investigation. This technical guide provides a
comprehensive overview of the key spectroscopic data for gallic aldehyde, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support
researchers in its identification, characterization, and application.

Spectroscopic Data of Gallic Aldehyde

The following tables summarize the available spectroscopic data for gallic aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

While a publicly available spectrum for gallic aldehyde is not readily accessible, the expected
chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related
phenolic compounds. The aldehyde proton is characteristically found in the downfield region of
the spectrum.
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Expected Chemical Shift (d)

Proton Multiplicity
ppm

Aldehyde (-CHO) ~9.7 Singlet

Aromatic (H-2, H-6) ~7.0-7.2 Singlet

Hydroxyl (-OH)

Variable (broad singlet)

Broad Singlet

13C NMR (Carbon NMR) Data

The 13C NMR spectrum provides detailed information about the carbon framework of the

molecule.
Carbon Chemical Shift (8) ppm
C=0 (Aldehyde) ~191
C-3, C-5 (C-OH) ~147
C-4 (C-OH) ~139
C-1 ~129
C-2,C-6 ~110

Infrared (IR) Spectroscopy

The IR spectrum of gallic aldehyde reveals characteristic absorption bands corresponding to

its functional groups.
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Functional Group

Vibrational Mode

Wavenumber (cm~?)

O-H (hydroxyl) Stretching 3200-3600 (broad)
C-H (aromatic) Stretching ~3100

C=0 (aldehyde) Stretching ~1650-1680

C=C (aromatic) Stretching ~1580, 1450

C-O (hydroxyl) Stretching ~1200-1300

C-H (aldehyde) Stretching ~2720, 2820

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation

pattern of gallic aldehyde.

lon m/z (mass-to-charge ratio) Relative Abundance
[M]+ 154 Varies

[M-H]+ 153 High

[M-CHO]+ 125 Moderate

Further Fragments Varies Varies

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of gallic aldehyde in a suitable

deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Acetone-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a
relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
seqguence. A larger number of scans is typically required due to the low natural abundance of
13C. The spectral width should encompass the expected range for all carbon signals (typically
0-200 ppm).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the gallic aldehyde powder is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample
with dry potassium bromide and pressing it into a thin disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The data is typically presented as transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of gallic aldehyde in a suitable volatile
solvent (e.g., methanol or acetonitrile). The concentration should be in the low pg/mL to
ng/mL range, depending on the ionization technique.
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 Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,
such as Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Data Acquisition:

o For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass
spectrum in either positive or negative ion mode over a relevant mass range.

o For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for
separation. The eluting compounds are then introduced into the mass spectrometer for
ionization (typically by Electron lonization - EI) and mass analysis.

o Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and
characteristic fragment ions.

Visualizations

Signaling Pathway Inhibition by Gallic Aldehyde

Gallic aldehyde has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)
signaling pathway, which is implicated in various cellular processes, including inflammation and
cell proliferation. The diagram below illustrates the inhibitory effect of gallic aldehyde on key
components of this pathway.
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Caption: Inhibition of the MAPK signaling pathway by Gallic Aldehyde.
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Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound
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Caption: General workflow for spectroscopic analysis of Gallic Aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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